N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Overview
Description
The compound contains several functional groups and rings that are common in medicinal chemistry, including a pyrazole ring, a thiophene ring, a thiazole ring, and a chromene ring. These groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The presence of multiple rings may also allow for pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the nitrogen atoms in the rings .Mechanism of Action
Target of Action
The compound, also known as N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide, is a complex molecule with a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been reported to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S2/c1-12-9-19(25(24-12)21-22-14(11-30-21)18-7-4-8-29-18)23-20(27)17-10-15(26)13-5-2-3-6-16(13)28-17/h2-11H,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSQIWVQRGSFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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